Physicochemical Profiling and Characterization of 3-Acetyl-4-methylbenzenesulfonamide: A Technical Whitepaper
Physicochemical Profiling and Characterization of 3-Acetyl-4-methylbenzenesulfonamide: A Technical Whitepaper
Executive Summary
In the landscape of modern medicinal chemistry, aromatic sulfonamides serve as privileged scaffolds, most notably in the design of carbonic anhydrase (CA) inhibitors and targeted antitumor agents[1]. 3-Acetyl-4-methylbenzenesulfonamide (CAS: 189814-25-3) is a highly functionalized derivative that combines the zinc-binding capability of a primary sulfonamide with the steric and electronic modulation provided by acetyl and methyl substituents[2].
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical identifiers. Here, we will dissect the causality behind its physicochemical behavior, detail self-validating analytical workflows for its characterization, and map its mechanistic utility in drug development.
Structural and Molecular Profile
The physicochemical behavior of 3-acetyl-4-methylbenzenesulfonamide is dictated by the interplay of its three functional groups attached to the benzene core. The primary sulfonamide (-SO₂NH₂) is a strong hydrogen bond donor/acceptor and a weak acid. The acetyl group (-COCH₃) acts as an electron-withdrawing group via resonance, which subtly increases the acidity of the sulfonamide protons, while the methyl group (-CH₃) provides localized lipophilicity and steric bulk[2].
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | 3-Acetyl-4-methylbenzenesulfonamide |
| CAS Number | 189814-25-3 |
| Molecular Formula | C₉H₁₁NO₃S |
| Molecular Weight | 213.25 g/mol |
| SMILES String | CC(C1=C(C)C=CC(S(N)(=O)=O)=C1)=O |
| Estimated pKa | ~9.5 – 10.0 (Sulfonamide -NH₂) |
| Estimated LogP | ~1.2 – 1.5 |
Data synthesized from chemical catalog specifications and structural estimations[2].
Experimental Workflows for Physicochemical Characterization
To ensure data integrity during drug discovery screening, analytical protocols must be self-validating. Below are the field-proven methodologies for characterizing the solubility and ionization properties of 3-acetyl-4-methylbenzenesulfonamide.
Protocol A: High-Throughput Kinetic Solubility via HPLC-UV
Relying solely on thermodynamic solubility for early-stage sulfonamides often creates screening bottlenecks due to long equilibration times. We employ a kinetic solubility protocol to rapidly assess apparent solubility from DMSO stock solutions[3].
Causality & Self-Validation: A critical failure point in kinetic solubility assays is the carryover of micro-precipitates, which artificially inflates the UV integration area. To mitigate this, our protocol enforces a strict high-speed centrifugation step. The system is validated by running Acetaminophen (high solubility control) and Amiodarone (low solubility control) in parallel[3].
Step-by-Step Methodology:
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Stock Preparation: Prepare a 10 mM stock solution of 3-acetyl-4-methylbenzenesulfonamide in 100% LC-MS grade DMSO.
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Aqueous Spiking: Spike 2 µL of the DMSO stock into 98 µL of PBS (pH 7.4) in a 96-well plate to achieve a target concentration of 200 µM. Ensure the final DMSO concentration does not exceed 2% to prevent co-solvent solubility inflation[3].
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Equilibration: Seal the plate and incubate at 37°C for 24 hours with orbital shaking at 250 rpm.
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Phase Separation (Critical): Centrifuge the plate at 10,000 x g for 15 minutes. Do not rely solely on filtration, as sulfonamide micro-crystals can bypass standard 0.45 µm filters.
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Quantification: Transfer 50 µL of the supernatant to a new plate, dilute 1:1 with mobile phase (to prevent precipitation inside the HPLC autosampler), and quantify via HPLC-UV against a 4-point calibration curve.
Fig 1: High-throughput kinetic solubility workflow for poorly soluble sulfonamides.
Protocol B: Potentiometric pKa Determination (Yasuda-Shedlovsky Method)
Because 3-acetyl-4-methylbenzenesulfonamide exhibits poor aqueous solubility in its neutral state, standard aqueous titrations fail due to precipitation before the inflection point is reached. To circumvent this, we utilize the Yasuda-Shedlovsky extrapolation method using co-solvent systems[4].
Causality & Self-Validation: The addition of a co-solvent (like methanol) alters the dielectric constant of the medium, shifting the apparent pKa (psKa). By measuring the psKa across multiple co-solvent ratios and plotting it against the inverse of the dielectric constant, we can mathematically extrapolate the true aqueous pKa[4]. We validate this extrapolation by running Ibuprofen as a known standard in the exact same co-solvent system[5].
Step-by-Step Methodology:
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Solvent Preparation: Prepare four distinct co-solvent mixtures of Methanol/Water (e.g., 20%, 30%, 40%, and 50% MeOH by weight).
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Sample Dissolution: Dissolve 2-3 mg of the compound in 10 mL of each co-solvent mixture.
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Titration: Perform potentiometric titration using standardized 0.1 M NaOH from pH 3 to pH 12. Crucial: Conduct the titration under a continuous nitrogen purge at 25°C to prevent atmospheric CO₂ from dissolving and forming carbonic acid, which skews the pH readings.
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Extrapolation: Plot the measured psKa + log[H₂O] against the inverse dielectric constant (1/ε) of the respective solvent mixtures[5].
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Calculation: Apply linear regression. The y-intercept of this plot yields the extrapolated aqueous pKa at 0% co-solvent[4].
Mechanistic Applications in Medicinal Chemistry
In drug design, the primary sulfonamide group is the quintessential pharmacophore for Carbonic Anhydrase (CA) inhibition[1]. The deprotonated sulfonamide nitrogen coordinates directly with the active site Zinc (Zn²⁺) ion of the CA enzyme, displacing the catalytic water molecule.
The structural uniqueness of 3-acetyl-4-methylbenzenesulfonamide lies in its substituents. The acetyl group provides an electron-withdrawing effect that slightly lowers the pKa of the sulfonamide, increasing the fraction of the active (deprotonated) species at physiological pH. Simultaneously, the methyl and acetyl groups engage with the lipophilic pockets of the CA active site, driving isoform selectivity (e.g., targeting tumor-associated CA IX over off-target CA I/II)[1].
Fig 2: Structure-Activity Relationship (SAR) logic for carbonic anhydrase inhibition.
Handling, Stability, and Storage
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Chemical Stability: The compound is broadly stable under standard laboratory conditions. However, the acetyl group is a potential site for nucleophilic attack or hydrolysis under strongly basic conditions or prolonged heating.
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Storage Protocol: Store as a dry powder in a desiccator at 2–8°C. For liquid handling, DMSO stock solutions should be aliquoted and stored at -20°C to prevent freeze-thaw degradation and atmospheric moisture absorption, which can prematurely precipitate the compound.
References
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Supuran, C. T., et al. "Carbonic anhydrase inhibitors: sulfonamides as antitumor agents?". Bioorganic & Medicinal Chemistry, 2001. Available at:[Link]
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Evotec. "Ionization Services (pKa Analysis)". Evotec Science Hub. Available at: [Link]
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PCBIS. "Kinetic solubility". Plateforme de chimie biologique intégrative de Strasbourg. Available at:[Link]
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Avdeef, A., et al. "pH-metric log P 11. pKa determination of water-insoluble drugs in organic solvent-water mixtures". Journal of Pharmaceutical and Biomedical Analysis, 1999. Available at:[Link]
Sources
- 1. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. appchemical.com [appchemical.com]
- 3. Kinetic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 4. Ionization Services - Evotec [evotec.com]
- 5. PH-metric log P 11. pKa determination of water-insoluble drugs in organic solvent-water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
